molecular formula C19H19N3OS2 B11167250 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide

Cat. No.: B11167250
M. Wt: 369.5 g/mol
InChI Key: AGFPBABKDVVBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the thiadiazole ring and a propylsulfanyl group attached to the benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the thiadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction using propylthiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl and propylsulfanyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.

    Medicine: It can be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and the benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)benzamide can be compared with other thiadiazole derivatives such as:

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)benzamide: Similar structure but with different substituents.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide: Different alkyl groups attached to the thiadiazole and benzamide moieties.

    N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-(butylsulfanyl)benzamide: Presence of a chlorine atom and a different alkyl group.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylbenzamide

InChI

InChI=1S/C19H19N3OS2/c1-2-12-24-16-11-7-6-10-15(16)18(23)20-19-22-21-17(25-19)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,22,23)

InChI Key

AGFPBABKDVVBQD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.